2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, CAS 1434142-05-8, is a conformationally restricted, non-natural amino acid analog used as a structural building block in medicinal chemistry and peptide synthesis. Its key procurement features are the stereochemically defined *trans*-substituted cyclobutane ring, which provides a rigid scaffold, and the presence of an acid-labile tert-Butoxycarbonyl (Boc) protecting group on the amine. The terminal carboxylic acid makes it suitable for direct use in standard amide coupling reactions, positioning it as a process-ready intermediate for multi-step synthetic campaigns.
Procurement of this compound is driven by its precise three-dimensional structure, which is not interchangeable with close analogs. The primary comparator, the *cis*-isomer (CAS 1434141-68-0), projects its functional groups in a fundamentally different spatial orientation, which would lead to an entirely different and likely inactive final molecule. Substitution with flexible, linear analogs like Boc-protected γ-aminobutyric acid (GABA) fails to replicate the conformational rigidity imposed by the cyclobutane core, a feature often essential for effective binding to biological targets. Furthermore, while other amine protecting groups exist, the Boc group is specifically chosen for its reliable, orthogonal removal under mild acidic conditions (e.g., TFA), a staple of modern synthetic workflows that may be incompatible with conditions required for other groups like Cbz (hydrogenation).
The primary procurement driver for this compound is its *trans* stereochemistry. This configuration locks the amino and acetic acid functional groups on opposite sides of the cyclobutane ring plane. This is geometrically distinct from the *cis*-isomer (CAS 1434141-68-0), where both groups are on the same side, creating a 'U-shaped' molecule. In drug design and peptidomimetics, this specific *trans* orientation is often required to span a target binding site or to act as a rigid linker with a defined exit vector, a structural role the *cis* isomer cannot fulfill.
| Evidence Dimension | 3D Spatial Orientation of Functional Groups |
| Target Compound Data | *trans* configuration: Amino and carboxymethyl groups are projected in opposing directions relative to the ring. |
| Comparator Or Baseline | *cis*-isomer (CAS 1434141-68-0): Amino and carboxymethyl groups are projected in the same direction. |
| Quantified Difference | Qualitative geometric difference; non-superimposable and conformationally distinct. |
| Conditions | Standard molecular conformation |
Purchasing the incorrect isomer will result in the synthesis of a fundamentally different final molecule, leading to project failure and wasted resources.
This compound is supplied in a form optimized for immediate use in common synthetic protocols. The free carboxylic acid is ready for direct amide bond formation with standard coupling reagents (e.g., HATU, EDC), while the Boc-protected amine is stable under these conditions. The subsequent deprotection of the Boc group is achieved under mild acidic conditions (e.g., TFA), which preserves many other sensitive functional groups. This contrasts with alternatives like a Cbz-protected analog, which requires catalytic hydrogenation for deprotection—a method incompatible with reducible groups like alkynes, alkenes, or nitro groups.
| Evidence Dimension | Synthetic Step Economy & Orthogonality |
| Target Compound Data | Ready for direct coupling; deprotection via mild acidolysis. |
| Comparator Or Baseline | Cbz-protected analog: Requires hydrogenation, which has substrate limitations. Corresponding ester: Requires an additional hydrolysis step before coupling. |
| Quantified Difference | Avoids at least one synthetic step (hydrolysis) compared to ester forms and offers broader functional group compatibility during deprotection compared to Cbz forms. |
| Conditions | Standard solution-phase or solid-phase synthesis protocols. |
This form reduces the number of synthetic steps and avoids harsh or restrictive reaction conditions, improving overall process efficiency, yield, and project timelines.
For use as a replacement for a dipeptide segment to increase metabolic stability and lock the peptide backbone into a specific, extended conformation. The defined *trans* geometry is critical for mimicking beta-sheet-like structures.
Where the rigid cyclobutane scaffold serves to orient pharmacophoric elements across a binding cleft with precise distance and angular control, a requirement that cannot be met by flexible linear linkers.
As a key intermediate in multi-step syntheses where the goal is to create complex molecules for materials science or drug discovery that require a rigid linker with a specific, non-planar geometry.
Irritant